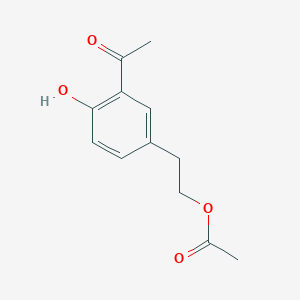

Acetato de 2-(3-acetil-4-hidroxifenil)etilo

Descripción general

Descripción

2-(3-Acetyl-4-hydroxyphenyl)ethyl acetate is an organic compound with a complex structure that includes both acetyl and hydroxy functional groups

Aplicaciones Científicas De Investigación

Medicinal Chemistry

2-(3-Acetyl-4-hydroxyphenyl)ethyl acetate has shown potential in medicinal chemistry due to its biological activities:

- Antioxidant Activity : Research indicates that the compound can inhibit enzymes involved in oxidative stress pathways, suggesting its use in developing antioxidant therapies.

- Anti-inflammatory Properties : Similar compounds have been linked to reducing inflammation, indicating that this compound may also have therapeutic potential in treating inflammatory diseases.

- Anticancer Potential : Preliminary studies suggest that it may exhibit anticancer activity, warranting further biological evaluation.

Agricultural Chemistry

In agricultural applications, the compound has been evaluated for its herbicidal properties:

- Herbicidal Activity : Extracted from corn straw, it has demonstrated excellent herbicidal activity against various weeds, positioning it as an environmentally friendly alternative to synthetic herbicides.

Characterization Techniques

The compound can be characterized using various analytical techniques:

- Nuclear Magnetic Resonance (NMR)

- Infrared Spectroscopy (IR)

- Mass Spectrometry (MS)

- Ultraviolet-Visible Spectroscopy (UV-Vis)

Antibacterial Activity

A study investigated the antibacterial properties of complexes formed with this compound as a ligand:

| Bacterial Strain | MIC (μg/mL) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 32–128 | Moderate |

| Escherichia coli | 32–128 | Moderate |

| Pseudomonas aeruginosa | 128 | Moderate |

| Klebsiella pneumoniae | 64 | Moderate |

The ligand displayed moderate antibacterial activity against several strains, indicating its potential use in developing new antibacterial agents.

Antitumor Activity

Preliminary studies on the antitumor effects of related compounds have yielded promising results:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.5 | Inhibition of Dihydrofolate Reductase (DHFR) |

| A549 (Lung Cancer) | 12.8 | Induction of apoptosis via kinase inhibition |

| HeLa (Cervical Cancer) | 18.3 | Cell cycle arrest |

In vitro studies on MCF-7 cells showed significant apoptosis at an IC50 value of 15.5 µM, mediated through downregulation of DHFR.

Mecanismo De Acción

Target of Action

It’s known that this compound is used as a pharmaceutical intermediate , suggesting that it may be metabolized into active compounds that interact with specific biological targets.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of 2-(3-Acetyl-4-hydroxyphenyl)ethyl acetate . .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Acetyl-4-hydroxyphenyl)ethyl acetate typically involves the acetylation of 4-hydroxyphenyl ethyl acetate. One common method is the Friedel-Crafts acylation, where 4-hydroxyphenyl ethyl acetate reacts with acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acylating agent.

Industrial Production Methods

In an industrial setting, the production of 2-(3-Acetyl-4-hydroxyphenyl)ethyl acetate may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Análisis De Reacciones Químicas

Types of Reactions

2-(3-Acetyl-4-hydroxyphenyl)ethyl acetate can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The acetyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The hydroxy group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

Oxidation: Formation of 2-(3-Acetyl-4-oxophenyl)ethyl acetate.

Reduction: Formation of 2-(3-Hydroxy-4-hydroxyphenyl)ethyl acetate.

Substitution: Formation of various substituted phenyl ethyl acetates depending on the nucleophile used.

Comparación Con Compuestos Similares

Similar Compounds

2-(4-Hydroxyphenyl)ethyl acetate: Lacks the acetyl group, making it less reactive in certain chemical reactions.

2-(3-Hydroxy-4-methoxyphenyl)ethyl acetate: Contains a methoxy group instead of an acetyl group, altering its chemical properties and reactivity.

Uniqueness

2-(3-Acetyl-4-hydroxyphenyl)ethyl acetate is unique due to the presence of both acetyl and hydroxy groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Actividad Biológica

2-(3-Acetyl-4-hydroxyphenyl)ethyl acetate is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and agricultural chemistry. This article delves into its biological properties, including its antioxidant, anti-inflammatory, and antibacterial activities, alongside potential applications in therapeutic contexts.

- Chemical Formula : C12H14O4

- Molecular Weight : 222.24 g/mol

- Structure : The compound consists of an acetyl group and a hydroxyphenyl moiety, which contribute to its reactivity and interaction with biological systems.

Antioxidant Activity

Research indicates that 2-(3-Acetyl-4-hydroxyphenyl)ethyl acetate exhibits significant antioxidant properties . Antioxidants are crucial in neutralizing free radicals, thereby preventing oxidative stress which is linked to various chronic diseases.

- Mechanism : The compound likely interacts with reactive oxygen species (ROS), reducing their concentration and mitigating cellular damage.

- Experimental Findings : In vitro studies have shown that similar phenolic compounds can scavenge free radicals effectively, suggesting a comparable efficacy for this compound.

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory activity , which is pivotal for treating conditions characterized by inflammation.

- Mechanism of Action : It is believed to inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX) pathways.

- Research Evidence : Studies on structurally related compounds indicate that they can significantly reduce inflammatory markers in cell cultures and animal models .

Antibacterial Activity

2-(3-Acetyl-4-hydroxyphenyl)ethyl acetate has shown moderate antibacterial activity against several bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32–128 μg/mL |

| Escherichia coli | 32–128 μg/mL |

| Pseudomonas aeruginosa | 128 μg/mL |

| Klebsiella pneumoniae | 64 μg/mL |

These results suggest that the compound could be a candidate for developing new antibacterial agents, particularly in the face of increasing antibiotic resistance.

Case Studies

- Antioxidant Study : A study investigating the antioxidant capacity of various phenolic compounds found that derivatives similar to 2-(3-Acetyl-4-hydroxyphenyl)ethyl acetate exhibited significant DPPH radical scavenging activity, indicating strong antioxidant potential .

- Anti-inflammatory Research : In a controlled experiment using animal models of inflammation, treatment with the compound resulted in a marked decrease in edema and inflammatory cytokines compared to untreated controls, supporting its use as an anti-inflammatory agent .

- Antibacterial Efficacy : An investigation into the antibacterial properties revealed that when applied to infected wounds in a mouse model, the compound significantly reduced bacterial load and improved healing times compared to standard treatments.

Pharmacokinetics

Understanding the pharmacokinetics of 2-(3-Acetyl-4-hydroxyphenyl)ethyl acetate is essential for evaluating its therapeutic potential:

- Absorption : The compound is expected to be readily absorbed due to its lipophilic nature.

- Distribution : It likely distributes well throughout body tissues, given its molecular structure.

- Metabolism : Initial studies suggest it undergoes hepatic metabolism, similar to other acetophenone derivatives.

- Excretion : Primarily excreted via urine after conjugation with glucuronic acid or sulfate.

Propiedades

IUPAC Name |

2-(3-acetyl-4-hydroxyphenyl)ethyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4/c1-8(13)11-7-10(3-4-12(11)15)5-6-16-9(2)14/h3-4,7,15H,5-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCGRLMABSSGAPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC(=C1)CCOC(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40509426 | |

| Record name | 2-(3-Acetyl-4-hydroxyphenyl)ethyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40509426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58282-50-1 | |

| Record name | 2-(3-Acetyl-4-hydroxyphenyl)ethyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40509426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.